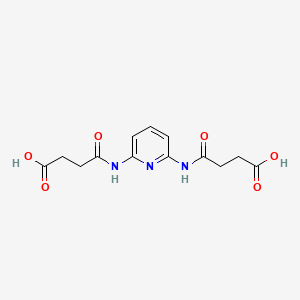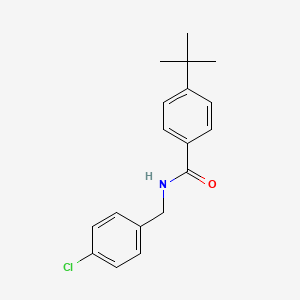
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid), also known as PDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDI is a versatile compound that can be synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) is not fully understood. However, studies have shown that 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been shown to have both biochemical and physiological effects. Biochemically, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been shown to inhibit the activity of COX-2, which can reduce the production of inflammatory mediators. Physiologically, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been shown to have anti-inflammatory and anti-tumor effects. 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) in lab experiments include its versatility, ease of synthesis, and potential applications in various fields. However, the limitations of using 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) in lab experiments include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are many future directions for the study of 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid). One potential direction is the development of new synthesis methods for 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid). Another potential direction is the study of 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) as a potential anti-inflammatory and anti-tumor agent. Additionally, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) could be studied for its potential applications in catalysis and fluorescence sensing. Overall, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) is a versatile compound with many potential applications, and further research is needed to fully understand its properties and potential.
Synthesemethoden
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) can be synthesized using different methods, including the reaction of 2,6-pyridinediamine with diethyl malonate in the presence of acetic anhydride, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,6-pyridinediamine with diethyl oxalate in the presence of acetic anhydride, followed by hydrolysis and decarboxylation. Both methods yield 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) as a white crystalline solid with a melting point of 250-252°C.
Wissenschaftliche Forschungsanwendungen
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been extensively studied for its potential applications in various fields, including catalysis, fluorescence sensing, and biomedical applications. In catalysis, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been used as a chiral ligand for asymmetric catalysis. In fluorescence sensing, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been used as a fluorescent probe for the detection of metal ions and amino acids. In biomedical applications, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been studied for its potential as an anti-inflammatory and anti-tumor agent.
Eigenschaften
IUPAC Name |
4-[[6-(3-carboxypropanoylamino)pyridin-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c17-10(4-6-12(19)20)15-8-2-1-3-9(14-8)16-11(18)5-7-13(21)22/h1-3H,4-7H2,(H,19,20)(H,21,22)(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAPDGYSSMINLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=O)CCC(=O)O)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-{[{2-[1-(3-bromo-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5701050.png)


![1-[3-(4-bromophenyl)acryloyl]pyrrolidine](/img/structure/B5701056.png)

![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5701073.png)
![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5701075.png)

![methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5701078.png)

![4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5701095.png)


![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)